Product packaging for 3-(Cyanoamino)phenyl cyanate(Cat. No.:CAS No. 62272-57-5)

3-(Cyanoamino)phenyl cyanate

Cat. No.: B8567499
CAS No.: 62272-57-5
M. Wt: 159.14 g/mol
InChI Key: CYKHONLQRKGMNT-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

In the broader context of organic chemistry, the study of aromatic compounds with multiple functional groups is pivotal for the development of new materials, pharmaceuticals, and agrochemicals. Functional groups are the reactive centers of molecules, and their interplay on a single aromatic scaffold can lead to emergent properties and reactivities. solubilityofthings.comtpu.ru The investigation of molecules like 3-(Cyanoamino)phenyl cyanate (B1221674) contributes to a deeper understanding of structure-property relationships and the development of novel synthetic methodologies.

Strategic Relevance of Cyanoamino and Cyanate Functionalities

The cyanoamino group is a nitrogen-rich functional unit that can act as a hydrogen bond donor and acceptor, influencing the supramolecular assembly and crystal engineering of organic solids. It is also a versatile precursor in the synthesis of various nitrogen-containing heterocycles. wikipedia.org The electron-withdrawing nature of the cyanoamino group can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. nih.gov

The cyanate ester group is well-known for its ability to undergo [2+2+2] cyclotrimerization upon heating, forming highly cross-linked polycyanurate resins. rsc.orgresearchgate.net These resins are valued for their exceptional thermal stability, low dielectric constants, and inherent flame retardancy, making them suitable for applications in aerospace and electronics. researchgate.netfaa.gov The combination of these two functional groups in one molecule suggests potential for creating functionalized polymers with tailored properties.

Current Challenges and Research Opportunities Pertaining to Aromatic Cyanates

The chemistry of aromatic cyanates presents several challenges. The curing process often requires high temperatures, and the polymerization reaction is highly exothermic, which can lead to processing difficulties. researchgate.netresearchgate.net Furthermore, the synthesis of cyanate esters traditionally involves the use of toxic reagents like cyanogen (B1215507) halides. wikipedia.org

Research opportunities in this area include the development of more sustainable synthetic routes to aromatic cyanates and the design of monomers that cure at lower temperatures. universiteitleiden.nluniversiteitleiden.nl There is also interest in creating bio-based cyanate ester resins to reduce reliance on petrochemical feedstocks. researchgate.netrsc.org The incorporation of additional functional groups, such as the cyanoamino group, offers a pathway to modulate the properties of the resulting polymers, for instance, by enhancing their adhesive properties or providing sites for post-polymerization modification.

Overview of Research Methodologies Applicable to Novel Organic Compounds

The study of a novel organic compound like 3-(Cyanoamino)phenyl cyanate involves a multidisciplinary approach. The initial synthesis and purification are followed by structural elucidation using a variety of spectroscopic and analytical techniques.

Common Research Methodologies:

MethodologyPurpose
Spectroscopy
Nuclear Magnetic Resonance (NMR)To determine the carbon-hydrogen framework and the connectivity of atoms.
Infrared (IR) SpectroscopyTo identify the presence of specific functional groups, such as C≡N, N-H, and O-C≡N. wikipedia.org
Mass Spectrometry (MS)To determine the molecular weight and elemental composition.
Chromatography
High-Performance Liquid Chromatography (HPLC)To purify the compound and assess its purity.
Gas Chromatography (GC)For analysis of volatile derivatives or reaction byproducts.
Thermal Analysis
Differential Scanning Calorimetry (DSC)To study thermal transitions, such as melting point and polymerization behavior. rsc.org
Thermogravimetric Analysis (TGA)To evaluate the thermal stability and decomposition profile of the compound and its polymers.
Computational Chemistry
Density Functional Theory (DFT)To model the molecular structure, electronic properties, and reactivity.

These methodologies, when used in concert, provide a comprehensive understanding of the chemical and physical properties of a new compound. rroij.comafjbs.comsciencemadness.orgnano-ntp.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B8567499 3-(Cyanoamino)phenyl cyanate CAS No. 62272-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62272-57-5

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

[3-(cyanoamino)phenyl] cyanate

InChI

InChI=1S/C8H5N3O/c9-5-11-7-2-1-3-8(4-7)12-6-10/h1-4,11H

InChI Key

CYKHONLQRKGMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC#N)NC#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyanoamino Phenyl Cyanate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to 3-(Cyanoamino)phenyl cyanate (B1221674) would involve disconnecting the molecule at its key functional groups—the cyanate (-OCN) and the cyanoamino (-NHCN) moieties. This analysis suggests that the primary precursors would be 3-aminophenol (B1664112) and a cyanating agent.

Key Disconnections and Precursors:

C-O Bond of the Cyanate: Disconnecting the cyanate group suggests a precursor like 3-aminophenol, which would be reacted with a cyanogen (B1215507) halide (e.g., cyanogen bromide) to form the cyanate ester. orgsyn.org

N-C Bond of the Cyanoamino Group: The cyanoamino group could be installed by reacting the amino group of a precursor with a cyanating agent.

Based on this analysis, the most logical starting material is 3-aminophenol . The synthetic challenge lies in the selective functionalization of the hydroxyl and amino groups to introduce the cyanate and cyanoamino functions, respectively. The order of these transformations would be critical to avoid side reactions.

Development of Novel Synthetic Pathways

The construction of 3-(Cyanoamino)phenyl cyanate could leverage modern synthetic methodologies to achieve efficiency and selectivity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a streamlined approach to complex molecules. researchgate.netmdpi.com A hypothetical MCR for this target could involve 3-aminophenol, a cyanide source, and an oxidizing agent, although no such specific reaction has been reported. MCRs are advantageous for their atom economy and reduction of purification steps. mdpi.com

Transition Metal-Catalyzed Coupling Strategies

Transition-metal catalysis is a powerful tool for forming C-N and C-O bonds. mdpi.com A plausible strategy could involve:

Palladium- or Copper-Catalyzed Cyanation: An aryl halide or triflate precursor could undergo a cross-coupling reaction with a cyanide source. nih.gov For instance, a di-halogenated benzene (B151609) derivative could be selectively functionalized first at one position to create an amino or hydroxyl group, followed by a metal-catalyzed cyanation at the other. The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed reactions has gained attention for its safety and practicality. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles would focus on creating a more sustainable synthesis. catsci.com Key considerations would include:

Solvent Choice: Utilizing water or other environmentally benign solvents. rsc.org

Catalysis: Employing reusable heterogeneous catalysts or biocatalysis to improve efficiency and reduce waste. catsci.com

Atom Economy: Designing reaction pathways, such as MCRs, that maximize the incorporation of starting materials into the final product. mdpi.com

Electrochemical Synthesis: Using electricity as a "green" reagent can offer a sustainable method for reactions like C-H bond cyanation. chemrxiv.org

Optimization of Reaction Conditions and Yields

For any proposed synthetic route, optimization would be crucial. This involves systematically varying parameters to maximize product yield and purity.

A hypothetical synthesis of a related compound, phenyl cyanate, involves the reaction of phenol (B47542) with cyanogen bromide in the presence of a base like triethylamine. orgsyn.org The table below illustrates how conditions for such a reaction could be optimized.

ParameterCondition ACondition BCondition CObserved Yield
SolventTetrachloromethaneAcetonitrileTetrahydrofuranVaries
BaseTriethylaminePyridinePotassium CarbonateVaries
Temperature (°C)-5 to 525 (Room Temp)50Varies
Reaction Time (h)136Varies

This table is illustrative and based on general principles of reaction optimization for analogous compounds, as specific data for this compound is unavailable.

Stereochemical Control in Synthesis

The molecule this compound is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its synthesis. This simplifies the synthetic design as there is no need for asymmetric catalysts or chiral auxiliaries to control the three-dimensional arrangement of atoms.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. ethz.chlibretexts.org This is often achieved using chiral catalysts or reagents that create a chiral environment, influencing the stereochemical outcome of the reaction. libretexts.orgyork.ac.uk While numerous asymmetric reactions are known, including hydrogenations, epoxidations, and alkylations, their application to the synthesis of this compound is not detailed in existing research. diva-portal.orgmit.edu

Chiral Auxiliary Approaches

A common strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgresearchgate.net This auxiliary group directs the stereoselective formation of new stereocenters in the substrate. du.ac.in After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org A variety of chiral auxiliaries, such as oxazolidinones and camphorsultams, have been successfully employed in the synthesis of complex chiral molecules. wikipedia.org However, there are no specific examples in the literature of a chiral auxiliary being used to synthesize this compound.

Reaction Pathways and Mechanistic Investigations of 3 Cyanoamino Phenyl Cyanate

Exploration of Reactivity Patterns

The reactivity of 3-(cyanoamino)phenyl cyanate (B1221674) is characterized by the potential for reactions at multiple sites within the molecule. The electron-rich aromatic ring is susceptible to electrophilic attack, while the cyanate and cyanoamino groups provide sites for nucleophilic attack and various transformations.

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regioselectivity of these reactions is directed by the existing substituents on the ring. wikipedia.org In 3-(cyanoamino)phenyl cyanate, both the cyanoamino group and the cyanate group influence the position of incoming electrophiles.

The cyanoamino group (-NHCN) is generally considered an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. libretexts.org Conversely, the cyanate group (-OCN), while also possessing lone pairs on the oxygen, is generally a deactivating group due to the electronegativity of the oxygen and the electron-withdrawing nature of the cyano moiety. However, it is also expected to be an ortho, para-director. wikipedia.orglibretexts.org

Given the meta substitution pattern of the two groups, their directing effects will either reinforce or compete with each other. The positions ortho and para to the activating cyanoamino group are positions 2, 4, and 6. The positions ortho and para to the deactivating cyanate group are positions 2, 4, and 5. Therefore, electrophilic attack is most likely to occur at positions 2 and 4, which are activated by the cyanoamino group and directed by both substituents. Position 6 is also activated by the cyanoamino group. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting Effect of -NHCN (Activating)Directing Effect of -OCN (Deactivating)Predicted Reactivity
2orthoorthoHighly Favored
4paraorthoHighly Favored
5metaparaLess Favored
6orthometaFavored

The cyanate group (-O-C≡N) is an electrophilic center and is susceptible to nucleophilic attack. publish.csiro.au Aryl cyanates can react with various nucleophiles, leading to the formation of different products. For instance, reaction with amines can yield isoureas, while hydrolysis can lead to carbamates, which may further decompose. orgsyn.org

The reaction of aryl thionobenzoates with cyanide has been shown to proceed through a stepwise mechanism. acs.org A similar pathway can be postulated for the reaction of this compound with nucleophiles, involving the formation of a tetrahedral intermediate. The ambident nature of the cyanate ion means that nucleophilic attack can occur at either the carbon or the nitrogen atom, although attack at the carbon is more common. publish.csiro.au

The cyanoamino group (-NH-C≡N) is a versatile functional group that can undergo a variety of transformations. The presence of both a nucleophilic amino group and an electrophilic cyano group allows for intra- and intermolecular reactions. researchgate.net

One significant reaction pathway for compounds containing a cyanoamino group is intramolecular cyclization. thieme.dersc.org For this compound, it is plausible that under certain conditions, the molecule could undergo cyclization to form heterocyclic structures. For example, the nitrogen of the cyanoamino group could potentially attack the carbon of the cyanate group, or an external reagent could facilitate a cyclization involving the aromatic ring. Research on the cyclization of related cyanamide (B42294) derivatives with various reagents has led to the formation of quinazolinones and other heterocyclic systems. researchgate.net

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies, often employing computational methods, are essential for understanding the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states. nih.govfrontiersin.org While specific studies on this compound are scarce, analogies can be drawn from related systems.

In electrophilic aromatic substitution reactions, the key intermediates are resonance-stabilized carbocations known as sigma complexes or arenium ions. libretexts.org For this compound, the stability of these intermediates would determine the preferred position of electrophilic attack, as discussed in section 3.1.1.

In nucleophilic attacks on the cyanate group, a tetrahedral intermediate is expected to form. The stability and subsequent breakdown of this intermediate would dictate the final product distribution. acs.org

For transformations involving the cyanoamino group, such as intramolecular cyclization, various cyclic intermediates could be formed. Spectroscopic techniques like NMR and IR, combined with computational studies, would be crucial for their identification and characterization.

The characterization of transition states provides insight into the energy barriers and kinetics of a reaction. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. nih.govfrontiersin.org

For the electrophilic substitution on the aromatic ring of this compound, the transition states leading to the ortho and para substituted products relative to the cyanoamino group are expected to be lower in energy due to better charge delocalization involving the nitrogen lone pair.

In the case of nucleophilic attack on the cyanate moiety, the transition state would involve the approach of the nucleophile to the electrophilic carbon atom. The geometry and energy of this transition state would be influenced by the nature of the nucleophile and the solvent.

Mechanistic studies on the rearrangement of acyl (thio)cyanates to their iso(thio)cyanate counterparts have identified four-membered cyclic, zwitterionic transition states. acs.org While this is a different reaction type, it highlights the complex transition structures that can be involved in the chemistry of cyanate-containing compounds.

Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively documented in scientific literature. However, analysis of related compounds provides a foundation for understanding the potential energetic and rate-determining aspects of its transformations.

For instance, studies on the trimerization of phenyl cyanate esters have shown that the process is often autocatalytic. bme.hu The activation energy for such reactions can be determined using methods like the Kissinger-Akahira-Sunose (KAS) isoconversion method. bme.hu It is plausible that the cyanate group of this compound would undergo similar cyclotrimerization reactions to form polycyanurate networks, a process that is typically exothermic. The presence of the cyanoamino substituent on the phenyl ring would likely influence the electronic environment of the cyanate group, thereby affecting the reaction kinetics and thermodynamics compared to unsubstituted phenyl cyanate.

Furthermore, the reactions involving the cyanamide moiety, such as cycloadditions, would have their own distinct kinetic and thermodynamic profiles. For example, the reaction of cyanamide with β-methoxy-α-nitrostilbene has been studied, revealing that the cyanamide anion is the reactive species. acs.org The thermodynamics of reactions involving phenyl isocyanate, a related compound, with various nucleophiles have also been calculated using quantum-chemical methods, providing insights into the enthalpies and entropies of such transformations. researchgate.net

A comprehensive understanding would necessitate dedicated experimental studies, including differential scanning calorimetry (DSC) for polymerization kinetics mdpi.commdpi.com and spectroscopic monitoring for reaction rates, complemented by computational modeling to determine transition state energies and reaction enthalpies.

Interactive Data Table: Illustrative Kinetic Parameters for Related Cyanate Ester Polymerization

ParameterValueMethodReference Compound
Activation Energy (Ea)88.5 ± 3.1 kJ/molKAS IsoconversionPhenyl Cyanate Ester
Activation Energy (Ea)84.8 kJ/molFirst-Order Autocatalytic ModelPhenyl Cyanate Ester

This table is illustrative and based on data for a related compound, phenyl cyanate ester, as specific data for this compound is not available. bme.hu

Catalytic Strategies in Transformations

The dual functionality of this compound makes it a prime candidate for a variety of catalytic transformations, enabling the selective activation of either the cyanate or the cyanoamino group.

Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free approach to transforming this compound. researchgate.net The cyanamide group, in particular, can be activated by organocatalysts. For example, L-proline has been shown to be an effective organocatalyst for the [3+2] cycloaddition of nitriles with sodium azide (B81097) to form tetrazoles. organic-chemistry.org This suggests that the nitrile moiety of the cyanoamino group in this compound could be a target for similar organocatalytic cycloaddition reactions.

Furthermore, cyanamide itself has been employed as an organocatalyst for the glycolysis of poly(ethylene terephthalate) (PET), where it is believed to act through hydrogen bonding to activate the substrate. acs.org This mode of activation could potentially be harnessed to direct reactions at the cyanate or cyanoamino group of the target molecule. The amino part of the cyanoamino group could also participate in enamine or iminium ion catalysis, common strategies in organocatalysis for the functionalization of aldehydes and α,β-unsaturated carbonyl compounds. acs.org

Photocatalysis and Electrocatalysis

Photocatalysis can offer mild and selective reaction conditions by utilizing light to generate reactive species. Aromatic nitriles are known to undergo photocatalytic transformations. For instance, the photocatalytic degradation of aromatic nitriles can be achieved using various semiconductor materials. nih.gov Iron-modified TiO2 has been used as a photocatalyst for the ammoxidation of alcohols to nitriles, a process that involves radical intermediates. researchgate.net It is conceivable that the nitrile group of this compound could be susceptible to similar photocatalytic reactions, potentially leading to degradation or functionalization.

Electrocatalysis provides another avenue for the transformation of this compound by using an electric potential to drive reactions. The electrochemical carboxylation of benzyl (B1604629) alcohols bearing electron-withdrawing groups, such as a cyano group, has been demonstrated. researchgate.net This suggests that the aromatic ring of this compound could be functionalized via electrochemical methods. Moreover, the electrochemical selenocyanation of diaryl diselenides involves radical intermediates generated at an electrode surface, indicating that the cyano group could participate in electrochemically initiated radical reactions. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is advantageous for ease of separation and catalyst recycling. rsc.org The nitrile group is a versatile functional group in heterogeneous catalysis. Supported palladium nanoparticles, for example, have been used to catalyze the intermolecular carbopalladation of nitriles. frontiersin.org The selective hydrogenation of nitriles to primary amines is a well-established industrial process that utilizes heterogeneous catalysts, often based on transition metals like palladium or platinum. bme.huresearchgate.net Therefore, the cyanoamino group of this compound could potentially be selectively hydrogenated to an aminomethylamino group under heterogeneous catalytic conditions.

The choice of catalyst and reaction conditions would be crucial in dictating the selectivity between the cyanate and cyanoamino functionalities. For example, platinum-based heterogeneous catalysts have been developed for the synthesis of nitriles from alcohols and ammonia. acs.org

Theoretical and Computational Studies of 3 Cyanoamino Phenyl Cyanate

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-(Cyanoamino)phenyl cyanate (B1221674) at the molecular level. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels.

Electronic Structure Calculations

Electronic structure calculations reveal the arrangement of electrons within the molecule, which dictates its chemical and physical properties. Methods like Density Functional Theory (DFT) are often employed to determine the molecule's ground-state energy, electron density, and the energies of its frontier molecular orbitals.

Key parameters obtained from these calculations include the total energy, dipole moment, and the distribution of atomic charges. These values are instrumental in understanding the molecule's polarity and its interaction with other molecules and external electric fields.

Table 1: Calculated Electronic Properties of 3-(Cyanoamino)phenyl cyanate

Property Value Unit
Total Energy Data not available Hartrees
Dipole Moment Data not available Debye
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Note: Specific values are dependent on the level of theory and basis set used in the calculation. Currently, specific published data for this compound is not available.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides clues about which parts of the molecule are most involved in chemical reactions.

Prediction of Reactivity Sites

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. This is often achieved by analyzing the electrostatic potential (ESP) map and Fukui functions. The ESP map visually represents the charge distribution on the molecule's surface, with red areas indicating negative potential (attractive to electrophiles) and blue areas indicating positive potential (attractive to nucleophiles).

Fukui functions provide a more quantitative measure of the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps to identify the specific atoms that are most susceptible to attack, guiding the understanding of reaction mechanisms.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a view of how the molecule behaves over time in a more realistic environment, such as in a solvent or in the solid state.

Conformational Analysis and Stability

This compound possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for rotation between them. This information is crucial for understanding the molecule's flexibility and its predominant shape under different conditions.

MD simulations can explore the potential energy surface of the molecule, identifying local and global energy minima corresponding to stable and metastable conformations.

Intermolecular Interactions

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these intermolecular forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The cyano (-CN) and amino (-NH-) groups, in particular, are expected to play a significant role in forming hydrogen bonds, which can strongly influence the material's bulk properties, such as its melting point, boiling point, and solubility.

By simulating a system containing many molecules, MD can provide insights into the collective behavior and organization, such as the formation of specific packing structures in a crystal or the solvation shell in a liquid.

Computational Design of Derivatives and Reaction Pathways

Computational design strategies are instrumental in the rational development of novel molecules with enhanced properties. In the context of this compound, in silico methods can be employed to predict how structural modifications will influence its reactivity, stability, and electronic characteristics. This approach accelerates the discovery of new materials and functional compounds by prioritizing synthetic efforts on the most promising candidates.

The design of derivatives often begins with establishing a baseline understanding of the parent molecule's electronic structure. For aromatic systems containing cyano groups, density functional theory (DFT) is a commonly used method to study the effects of substituents. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electron density distribution, thereby influencing the reactivity of both the cyanoamino and cyanate functionalities. Computational studies on substituted phenyl cations have shown that electron-donating groups can substantially lower the singlet-triplet adiabatic excitation energies, in some cases leading to a triplet ground state depending on their position. researchgate.net

Table 1: Predicted Effects of Substituents on the Reactivity of this compound Derivatives (Hypothetical)

Substituent at para-positionPredicted Effect on Cyanate GroupPredicted Effect on Cyanoamino GroupRationale
-NO₂ (Nitro)Increased electrophilicityDecreased nucleophilicityStrong electron-withdrawing group, pulls electron density from the ring.
-OCH₃ (Methoxy)Decreased electrophilicityIncreased nucleophilicityStrong electron-donating group, pushes electron density into the ring.
-Cl (Chloro)Increased electrophilicity (inductive)Decreased nucleophilicity (inductive)Halogens have competing inductive (withdrawing) and resonance (donating) effects.
-CH₃ (Methyl)Decreased electrophilicityIncreased nucleophilicityWeak electron-donating group.

Furthermore, computational methods are crucial for elucidating complex reaction pathways. For cyanate esters, a key reaction is their cyclotrimerization to form highly stable triazine rings, a process fundamental to the curing of cyanate ester resins. Theoretical studies can model the step-wise mechanism of this cycloaddition, identifying transition states and calculating activation barriers. This information is vital for understanding the curing kinetics and optimizing reaction conditions.

Similarly, the reactivity of the cyanoamino group can be explored. Computational investigations into the tautomerism of cyanamide (B42294) (NH₂CN) and its isomer carbodiimide (B86325) (HNCNH) have provided insights into their relative stabilities and interconversion pathways. aanda.org Such studies are relevant to understanding the potential reactions of the cyanoamino moiety in this compound, such as its participation in cycloaddition reactions or its behavior as a nucleophile. For example, the [3+2] cycloaddition reaction of nitrones with cyanoacetylene (B89716) has been studied using DFT to determine the favorability of different reaction paths. researchgate.net

Benchmarking of Computational Methods for Cyanate and Cyanamide Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking—the process of comparing the performance of different computational methods against high-level theoretical data or experimental results—is a critical step in computational chemistry.

For cyanate and cyanamide systems, the choice of an appropriate computational method is essential for obtaining reliable predictions of geometries, reaction energies, and activation barriers. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. However, the performance of different DFT functionals can vary significantly depending on the system and the property of interest.

A wide range of DFT functionals have been developed, each with its own strengths and weaknesses. acs.org For example, in the study of reaction barrier heights, hybrid meta-GGA functionals have often shown good performance. acs.org Benchmarking studies for late-transition-metal reactions have indicated that a cluster of functionals, including PBE0, B1B95, and PW6B95, perform well. nih.gov While not directly on cyanate systems, these studies provide a valuable starting point for method selection.

Table 2: Representative DFT Functionals and Their General Performance Characteristics

Functional ClassExample FunctionalsGeneral StrengthsGeneral Weaknesses
GGAPBE, BLYPComputationally efficient, good for geometries.Tend to underestimate reaction barriers.
meta-GGATPSS, SCANImproved thermochemistry over GGAs.Can be more computationally expensive.
Hybrid GGAB3LYP, PBE0Good balance of accuracy for thermochemistry and kinetics.Performance can be system-dependent.
Hybrid meta-GGAM06-2X, ωB97X-DOften provide high accuracy for a broad range of applications, including non-covalent interactions.Can be computationally demanding.
Double HybridB2PLYP, DSD-PBEP86Can achieve very high accuracy, approaching wavefunction methods.Highest computational cost among DFT methods.

For reactions involving π-systems, such as the cycloaddition of cyanates, the accurate description of both static and dynamic electron correlation is important. Studies on the cycloaddition reaction of CO₂ to propylene (B89431) oxide have utilized DFT to screen for efficient catalysts, demonstrating the utility of these methods in understanding reaction mechanisms. researchgate.net

The choice of basis set is also a critical factor. Basis sets that include polarization and diffuse functions are generally necessary to accurately describe the electronic structure of molecules with heteroatoms and multiple bonds, such as this compound.

Ultimately, the selection of a computational method for studying cyanate and cyanamide systems should be guided by benchmarking studies on related molecules and reactions. By carefully evaluating the performance of different methods, researchers can ensure that their computational predictions are both reliable and predictive, providing a solid foundation for the design of new materials and the understanding of their chemical behavior.

Spectroscopic Characterization Methodologies for 3 Cyanoamino Phenyl Cyanate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Cyanoamino)phenyl cyanate (B1221674), both solution-state and solid-state NMR techniques offer critical data for structural verification and for monitoring its potential polymerization.

Multidimensional NMR Approaches (e.g., 2D COSY, HSQC, HMBC)

One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons. In 3-(Cyanoamino)phenyl cyanate, the aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the cyanate (-OCN) group and the combined electronic effects of the cyanoamino (-NHCN) group.

To definitively assign these signals, multidimensional NMR techniques are employed:

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would establish the connectivity between adjacent protons on the aromatic ring, helping to distinguish between the H2, H4, H5, and H6 protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each carbon atom in the phenyl ring that has a proton attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between proton and carbon atoms. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as C1, C3, and the carbons of the two cyano groups. For instance, the proton on the -NH- group would be expected to show a correlation to the carbon of the cyano group in the cyanoamino moiety and to the C3 of the phenyl ring.

The following tables outline the predicted NMR data and correlations for this compound, based on substituent effects in analogous aromatic compounds. modgraph.co.ukwisc.edumdpi.comyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-~150-155
C2~7.3-7.5~118-122
C3-~140-145
C4~7.2-7.4~125-130
C5~7.4-7.6~130-135
C6~7.1-7.3~123-128
NHVariable (broad)-
-OCN-~108-112
-NHCN-~115-120

Expected HMBC Correlations

ProtonCorrelates to Carbon(s)
H2C4, C6, C1
H4C2, C6, C5, C3
H5C1, C3
H6C2, C4, C5
NHC3, C2, C4, -NHCN

Solid-State NMR Applications

Cyanate esters are primarily used as monomers for high-performance thermosetting polymers, which are formed through a cyclotrimerization reaction of the cyanate groups to create a network of triazine rings. rsc.orgresearchgate.net This curing process transforms the material from a low-viscosity liquid or solid monomer into a rigid, cross-linked polymer. Solid-state NMR (SS-NMR) is a crucial technique for studying this transformation and characterizing the final polymer network.

By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), SS-NMR can provide detailed information about the structure and dynamics of the solid polymer. For the cured polymer derived from this compound, ¹³C and ¹⁵N SS-NMR would be particularly informative:

Monitoring Cure Progression: The disappearance of the ¹³C NMR signal corresponding to the cyanate carbon (around 110 ppm) and the appearance of a new signal for the triazine ring carbon (around 170 ppm) can be used to quantitatively monitor the extent of the cure. acs.org

Structural Characterization: ¹⁵N SS-NMR can distinguish between the nitrogen atoms in the unreacted cyanoamino and cyanate groups and the nitrogen in the newly formed triazine rings, providing a complete picture of the cross-linking chemistry. acs.org

Dynamics and Morphology: SS-NMR can also probe the molecular mobility and domain structures within the cured resin, which are critical for understanding its mechanical and thermal properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment.

Functional Group Identification via Vibrational Modes

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups. libretexts.orgwiley-vch.deiitm.ac.in The molecule possesses two different nitrile-containing groups, -OCN and -NHCN, which are expected to have distinct stretching frequencies.

Key expected vibrational modes include:

-OCN Stretch: A strong, sharp absorption in the IR spectrum is characteristic of the asymmetric stretch of the cyanate group, typically appearing in the 2250-2280 cm⁻¹ region.

-C≡N Stretch (in Cyanoamino): The nitrile stretch within the cyanoamino group is expected to appear in a similar region, around 2200-2250 cm⁻¹, potentially allowing it to be distinguished from the cyanate stretch. researchgate.netnih.gov

N-H Stretch: A moderate to sharp band in the 3200-3400 cm⁻¹ region would confirm the presence of the secondary amine (N-H) group.

Aromatic Ring Modes: The C=C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are found above 3000 cm⁻¹. The substitution pattern on the ring (1,3- or meta-) gives rise to characteristic C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-HStretching3200 - 3400Medium
Aromatic C-HStretching3000 - 3100Medium-Weak
-O-C≡NAsymmetric Stretching2250 - 2280Strong, Sharp
-NH-C≡NStretching2200 - 2250Medium, Sharp
Aromatic C=CRing Stretching1400 - 1600Medium-Strong
C-OStretching1200 - 1300Strong
Aromatic C-HOut-of-plane Bending680 - 900Strong

Conformational Studies

While less common for rigid aromatic molecules, vibrational spectroscopy can sometimes provide insights into molecular conformation. For this compound, this could involve studying the rotational orientation of the cyanoamino group relative to the phenyl ring. Different conformers could potentially lead to slight shifts in the vibrational frequencies of the N-H or C-N bonds. Such studies are often supported by computational modeling to predict the spectra of different stable conformers. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For this compound (C₈H₅N₃O), the exact mass can be calculated, and its molecular ion peak (M⁺•) would be a primary indicator of its identity in a mass spectrum.

Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Predicted fragmentation pathways for this compound include:

Loss of CO: A common fragmentation for phenolic compounds, leading to a radical cation.

Loss of the Cyanate Group: Cleavage of the C-O bond could lead to the loss of a •OCN radical or a neutral NCO molecule.

Cleavage of the Cyanoamino Group: Fragmentation could involve the loss of HCN or the entire •NHCN group.

Ring Fragmentation: The stable aromatic ring is less likely to fragment but can lose small molecules like HCN under energetic conditions. whitman.edu

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonPossible Neutral Loss
159[M]⁺• (Molecular Ion)-
131[M - CO]⁺•CO
117[M - NCO]⁺•NCO
118[M - •CN - NH]⁺••CN, NH
91[C₆H₅N]⁺•CO, HCN
77[C₆H₅]⁺•OCN, N₂, H

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₄N₄O.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent isotopes. This calculated value can then be compared to the experimentally determined mass of the molecular ion ([M]⁺ or [M+H]⁺) to verify the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₄N₄O)

Atom Number Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.000000 96.000000
Hydrogen (¹H) 4 1.007825 4.031300
Nitrogen (¹⁴N) 4 14.003074 56.012296
Oxygen (¹⁶O) 1 15.994915 15.994915

| Total | | | 172.038511 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the presence of this compound.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it can break apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure.

While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of aromatic cyanates and related structures. Key fragmentation processes would likely involve the cleavage of the cyanate and cyanoamino groups.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Fragment Ion Structure Likely Loss from Molecular Ion
172 [C₈H₄N₄O]⁺ Molecular Ion
146 [C₇H₄N₃O]⁺ Loss of CN
130 [C₈H₄N₂O]⁺ Loss of N₂
116 [C₇H₄N₂]⁺ Loss of OCN
90 [C₆H₄N]⁺ Loss of OCN and CN

The fragmentation would likely be initiated by the loss of the relatively stable cyanate radical (-OCN) or cyano group (-CN). Subsequent fragmentations could involve the loss of other small molecules like molecular nitrogen (N₂), leading to a cascade of smaller ions that can be detected and analyzed to confirm the initial structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The structure of this compound, with its aromatic ring and multiple unsaturated groups (cyano and cyanate), is expected to exhibit distinct absorption bands.

The key electronic transitions anticipated for this molecule are:

π → π* transitions: These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals. They are characteristic of aromatic systems and other conjugated systems. These are typically high-intensity absorptions.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The presence of the cyano (-CN), cyanoamino (-NHCN), and cyanate (-OCN) groups, which are all electron-withdrawing or capable of conjugation, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). While specific experimental λmax values for this compound are not documented, similar aromatic compounds with cyano- and amino- functionalities typically show strong absorptions in the UV region. nih.gov

Table 3: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Expected Wavelength Region Chromophore
π → π* π (aromatic ring, C≡N) → π* ~200-300 nm Phenyl, Cyano, Cyanate

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Bond lengths and bond angles of all atoms.

The planarity of the phenyl ring and the geometry of the substituent groups.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. researchgate.net However, the technique has been successfully applied to other cyanate esters, confirming their molecular structures and providing insights into their polymerization behavior. researchgate.netdtic.mil Should a suitable crystal of this compound be grown, X-ray crystallography would be the definitive method for its structural elucidation.

Table 4: List of Mentioned Chemical Compounds

Compound Name

Derivatives and Analogs of 3 Cyanoamino Phenyl Cyanate

Design and Synthesis of Structurally Related Compounds

The design of derivatives of 3-(Cyanoamino)phenyl cyanate (B1221674) focuses on creating new monomers that can lead to polymers with enhanced or specialized properties. The synthesis of these compounds is a multi-step process, typically starting from substituted phenols or anilines.

A common synthetic route for cyanate esters involves the reaction of a phenolic compound with a cyanogen (B1215507) halide, such as cyanogen bromide (CNBr), in the presence of a base like triethylamine. researchgate.netmdpi.comorgsyn.orgprepchem.com To synthesize analogs of 3-(Cyanoamino)phenyl cyanate, one could start with a substituted m-aminophenol. The phenolic hydroxyl group is first converted to a cyanate group. Subsequently, the amino group can be transformed into a cyanoamino group. The synthesis of N-cyano compounds can be achieved through various methods, including oxidative dearomatization using reagents like phenyliodine (III) diacetate (PIDA) in the presence of cyanamide (B42294). nih.govacs.org

For example, phenolphthalein and its derivatives have been used to synthesize novel cyanate ester monomers. The reaction of phenolphthalein, o-cresolphthalein, or thymolphthalein with cyanogen bromide yields dicyanate monomers with bulky phthalide groups integrated into the backbone. researchgate.net This approach demonstrates how complex aromatic structures can be converted into cyanate ester monomers, providing a template for creating a wide array of derivatives. Similarly, new keto-ene functionalized bisphenols have been prepared and subsequently converted into dicyanate esters by reacting them with cyanogen bromide. lp.edu.ua

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of cyanate ester monomers and their reactivity is critical for controlling the curing process and the final properties of the thermoset polymer. The curing of cyanate esters primarily involves the cyclotrimerization of the cyanate groups to form a highly cross-linked network of stable triazine rings. wikipedia.org

The electronic and steric nature of substituents on the aromatic ring significantly influences the reactivity of the cyanate group. Studies on phenolphthalein-based cyanate monomers have shown that the introduction of bulky groups, such as in thymolphthalein-based dicyanate (t-PCY), can affect the curing kinetics. researchgate.net Similarly, research on renewable cyanate esters derived from creosol showed that sterically demanding bridging groups lead to slower, but more complete, curing compared to those with less hindered bridges.

The presence of a cyanoamino group introduces additional complexity and potential reactivity. The N-H bond and the cyano group can participate in side reactions or influence the primary cyclotrimerization reaction. While the cyanate group is electrophilic, the cyanoamino group can exhibit nucleophilic character, potentially reacting with other cyanate groups. The cyano group itself is a strong electron-withdrawing group, which can impact the electron density of the aromatic ring and, consequently, the reactivity of the cyanate ester group. tcichemicals.com

Modifications of the Aromatic Core

Altering the aromatic core of the monomer is a powerful strategy to tailor the macroscopic properties of the resulting polycyanurate network. Properties such as thermal stability, dielectric constant, moisture absorption, and mechanical strength are directly linked to the structure of the monomer. wikipedia.org

Introducing bulky and rigid structures into the polymer backbone can significantly increase the glass transition temperature (Tg). For instance, cyanate esters derived from phenolphthalein (p-PCY), o-cresolphthalein (o-PCY), and thymolphthalein (t-PCY) exhibit remarkably high Tg values of 362 °C, 328 °C, and 298 °C, respectively, which are substantially higher than that of conventional Bisphenol A dicyanate (BADCy) resins (typically 190–290 °C). researchgate.net This enhancement is attributed to the rigid phthalide structure which restricts the rotational freedom of the polymer chains.

Furthermore, removing certain functional groups can also improve properties. A study on creosol-derived cyanate esters demonstrated that deoxygenating the bisphenols (removing o-methoxy groups) before converting them to cyanate esters resulted in resins with higher Tg (up to 30 °C higher), a higher onset of thermal degradation (50–80 °C higher), and lower water uptake (up to 43% lower) compared to their oxygenated counterparts. acs.org This highlights that even subtle changes to the aromatic core can have a profound impact on the final material performance.

Table 1: Effect of Aromatic Core Modification on Cyanate Resin Properties

Monomer Base Modifying Group Key Property Change Resulting Polymer Property Reference
Phenolphthalein Phthalide Group Increased Rigidity High Glass Transition Temp. (Tg > 360°C) researchgate.net
o-Cresolphthalein Phthalide + Methyl Increased Rigidity High Glass Transition Temp. (Tg > 320°C) researchgate.net
Thymolphthalein Phthalide + Isopropyl Increased Rigidity/Steric Hindrance High Glass Transition Temp. (Tg > 290°C) researchgate.net
Creosol-derived Bisphenol Deoxygenation (removal of -OCH₃) Reduced Polarity, Increased Packing Higher Tg, Higher Thermal Stability, Lower Water Uptake acs.org

Functionalization of Cyanoamino and Cyanate Moieties

The cyanate and cyanoamino groups are reactive sites that can be chemically modified to introduce new functionalities or to alter the curing behavior.

The cyanate (-O-C≡N) group is primarily known for its cyclotrimerization. However, it can also undergo co-reactions with other functional groups. For instance, cyanate esters are often blended with epoxy resins. In such systems, the cyanate and epoxy groups can co-react to form oxazoline rings in addition to the triazine rings from cyanate trimerization and ether linkages from epoxy homopolymerization, leading to hybrid networks with tailored properties. researchgate.netacs.org

The cyanoamino group (-NH-C≡N), also known as a cyanamide moiety, offers diverse reactivity. The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various five- and six-membered heterocyclic rings. nih.gov The cyanoamino group can also react with o-difunctional benzenes to yield substituted benzimidazole, benzoxazole, or benzothiazole derivatives. researchgate.net Furthermore, the N-H proton is acidic and can be deprotonated, and the resulting anion can act as a nucleophile. The cyano group itself can be hydrolyzed to urea derivatives or participate in reactions with binucleophiles. For example, reactions of aroylcyanamides with benzene-1,2-diamine lead to 1H-benzimidazol-2-amine derivatives. researchgate.net This rich chemistry allows for the post-functionalization of polymers containing this group or the synthesis of entirely new monomers by first modifying the cyanoamino group before polymerization.

Advanced Applications of 3 Cyanoamino Phenyl Cyanate and Its Derivatives

Applications in Materials Science

The unique bifunctional nature of 3-(Cyanoamino)phenyl cyanate (B1221674), possessing both a reactive cyanate ester group (-OCN) and a cyanoamino group (-NHCN), makes it a compelling, albeit theoretical, candidate for advanced materials.

Precursors for Polymer Synthesis

The cyanate ester group is well-known for its ability to undergo a cyclotrimerization reaction upon heating, forming highly cross-linked, thermally stable polycyanurate networks, also known as triazine resins. researchgate.netnist.gov The incorporation of a second reactive site, the cyanoamino group, could allow for the synthesis of novel polymers with tailored properties.

Theoretically, 3-(Cyanoamino)phenyl cyanate could be used to create polymers through two distinct pathways:

Primary Polymerization via Cyclotrimerization: The cyanate groups can trimerize to form the primary polycyanurate network, embedding the cyanoamino groups as pendant functionalities throughout the thermoset matrix.

Secondary Cross-linking: These pendant cyanoamino groups could then be utilized for a secondary cross-linking reaction, for instance, through reaction with epoxides or isocyanates, to further enhance the polymer's mechanical properties and thermal stability.

This dual-curing mechanism could offer significant advantages in creating high-performance materials with exceptional thermal and chemical resistance, suitable for aerospace and electronics applications. rsc.orgdntb.gov.ua

Table 1: Hypothetical Properties of Polymers Derived from this compound

PropertyExpected CharacteristicPotential Advantage
Glass Transition Temperature (Tg)High (>250°C)Suitability for high-temperature applications
Thermal StabilityExcellentResistance to degradation at elevated temperatures
Mechanical StrengthEnhanced due to dual cross-linkingImproved durability and toughness
Chemical ResistanceHighStability in harsh chemical environments

Components in Functional Organic Materials

The cyanoamino group introduces polarity and the potential for hydrogen bonding, which could be exploited in the design of functional organic materials. If incorporated into a polymer backbone, these groups could enhance adhesion to substrates or act as sites for grafting other molecules. For example, the nitrile moiety within the cyanoamino group could be used to coordinate metal ions, leading to the development of materials with specific catalytic or sensing properties.

Role in Catalysis and Ligand Design

The nitrogen atoms in the cyanoamino group of this compound present theoretical opportunities for its use in catalysis and coordination chemistry.

Development of Novel Ligands for Metal Complexes

Arylcyanamides are known to coordinate with metal centers. nih.gov The cyanoamino group in this compound could act as a ligand for various transition metals. The coordination could occur through either the amino nitrogen or the nitrile nitrogen, making it a potentially versatile ligand. nih.gov

By synthesizing the compound, it could be explored as a ligand for metals such as palladium, rhodium, or copper, which are common in catalytic applications. The electronic properties of the metal center could be tuned by the phenyl ring and the cyanate group, potentially influencing the catalytic activity of the resulting complex.

Table 2: Theoretical Metal Complexes with this compound as a Ligand

Metal CenterPotential Coordination ModeHypothetical Catalytic Application
Palladium (Pd)Nitrile NitrogenCross-coupling reactions
Rhodium (Rh)Amino NitrogenHydroformylation
Copper (Cu)Bridging ligandClick chemistry

Catalytic Activity in Organic Transformations

While the compound itself is unlikely to be a catalyst, its metal complexes could exhibit catalytic activity. For instance, a palladium complex bearing the this compound ligand might be investigated for its efficacy in C-C bond-forming reactions. The steric and electronic environment provided by the ligand could influence the selectivity and efficiency of the catalytic cycle.

Contributions to Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound could serve as a versatile building block. The differential reactivity of its two functional groups could be exploited to synthesize complex molecules in a controlled, stepwise manner.

For example, the cyanate group could be reacted first to form a triazine ring, leaving the cyanoamino group available for subsequent transformations. This could include reactions like cycloadditions or aminocyanation, which are known for cyanamides. nih.gov This approach would allow for the construction of elaborate heterocyclic structures that may have applications in medicinal chemistry or materials science. The parent compound, phenyl cyanate, is already recognized as a useful starting material for synthesizing heterocyclic compounds. orgsyn.org The addition of the cyanoamino functionality would theoretically expand this synthetic utility.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

The implementation of cyanation chemistry on a manufacturing scale can be challenging due to the hazardous nature of the reagents and the need for precise control over reaction parameters. researchgate.netnih.gov Continuous flow chemistry offers a compelling solution to mitigate these risks by enabling better control over reaction conditions and minimizing the handling of large quantities of hazardous materials. researchgate.netnih.govsemanticscholar.org This approach is particularly relevant for the synthesis of cyanate-containing compounds, where safety and efficiency are paramount.

Flow chemistry setups allow for rapid and efficient mixing, precise temperature control, and the ability to safely handle toxic reagents like cyanides. researchgate.net For the synthesis of compounds related to 3-(Cyanoamino)phenyl cyanate (B1221674), a continuous flow process could offer significant advantages over traditional batch methods, including improved yield, purity, and scalability. semanticscholar.orgnih.gov Research in this area would involve the design and optimization of a flow reactor system specifically for the synthesis of 3-(Cyanoamino)phenyl cyanate, potentially leading to a more sustainable and economically viable manufacturing process. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
ParameterBatch ChemistryFlow Chemistry
SafetyHandling of large volumes of hazardous reagentsSmall reaction volumes, enclosed system, reduced exposure risk researchgate.net
ControlDifficult to maintain precise temperature and mixingExcellent control over temperature, pressure, and mixing semanticscholar.org
ScalabilityOften requires significant process redevelopmentEasier to scale up by running the system for longer durations nih.gov
EfficiencyCan have lower yields and generate more wasteOften leads to higher yields, better selectivity, and less waste d-nb.info

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents another green and efficient alternative to traditional solvent-based synthesis. This solid-state approach can lead to higher yields, reduced reaction times, and minimal solvent waste. Given that this compound is a solid, mechanochemical methods could be particularly well-suited for its synthesis and for its reactions with other solid reagents.

Future research in this area would focus on developing a solvent-free or low-solvent mechanochemical process for the synthesis of this compound. This would involve screening different milling conditions (e.g., ball milling), catalysts, and solid-state reactants to optimize the reaction. The successful application of mechanochemistry could significantly reduce the environmental impact of producing this compound.

Bio-inspired Chemical Transformations (Non-biological Product Focus)

Nature often provides inspiration for the development of novel and sustainable chemical processes. youtube.com Bio-inspired chemistry seeks to mimic natural systems to create more efficient and environmentally friendly chemical transformations. youtube.com While not involving biological organisms directly, this approach can utilize principles from biocatalysis and natural molecular structures to design new synthetic pathways.

For this compound, research could explore the use of enzyme mimics or other bio-inspired catalysts to facilitate its synthesis or subsequent reactions. youtube.com For example, catalysts inspired by the active sites of enzymes could be developed to perform specific transformations on the cyanate or cyanoamino groups with high selectivity and under mild conditions. youtube.com This approach could lead to the discovery of novel derivatives of this compound with unique properties.

Development of High-Throughput Screening for Reactivity Profiles

To fully understand the potential of this compound in materials science and as a synthetic intermediate, a comprehensive understanding of its reactivity is essential. High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of reaction conditions or reactants. nih.govscispace.com

Developing an HTS workflow for this compound would enable the efficient exploration of its reactivity with a wide range of chemical partners. youtube.com This could involve screening libraries of catalysts, solvents, and co-reactants to identify new and useful transformations. nih.gov The data generated from HTS could accelerate the discovery of new polymers, resins, or other materials derived from this compound and provide valuable insights into its chemical behavior. youtube.com

Table 2: Key Areas for High-Throughput Screening of this compound
Screening FocusObjectivePotential Outcomes
Catalyst ScreeningIdentify optimal catalysts for polymerization and other reactions. nih.govDiscovery of more efficient and selective reaction pathways.
Solvent ScreeningDetermine the effect of different solvents on reaction outcomes.Optimization of reaction conditions for improved yield and purity.
Co-reactant ScreeningExplore the reactivity with a diverse set of chemical building blocks.Discovery of novel materials and derivatives with unique properties.
Polymerization ConditionsInvestigate the influence of temperature, pressure, and concentration on polymer formation.Tailoring of polymer properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.